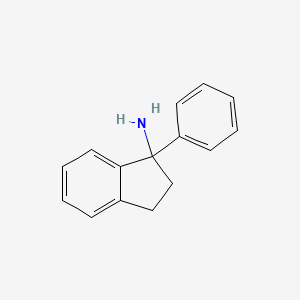
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of 1,3,6-trimethyluracil with a thiol reagent under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,3,6-Trimethyluracil and a thiol reagent (e.g., thiourea or a thiol compound).
Reaction Conditions: The reaction is carried out in a suitable solvent (e.g., ethanol or water) at elevated temperatures (e.g., 80-100°C) for several hours.
Product Isolation: The product is isolated by filtration, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
化学反应分析
Types of Reactions
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3,6-trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects.
相似化合物的比较
1,3,6-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one can be compared with other thioxopyrimidine derivatives, such as:
1,3-Dimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: Similar structure but with fewer methyl groups, leading to different chemical and biological properties.
1,3,5-Trimethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one: The position of the methyl groups affects the compound’s reactivity and biological activity.
1,3,6-Trimethyl-4-oxo-3,4-dihydropyrimidin-2(1H)-one: The absence of the sulfur atom results in different chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
1,3,4-trimethyl-6-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(11)9(3)7(10)8(5)2/h4H,1-3H3 |
InChI 键 |
AZPSFFDYQHBITE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=S)N(C(=O)N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
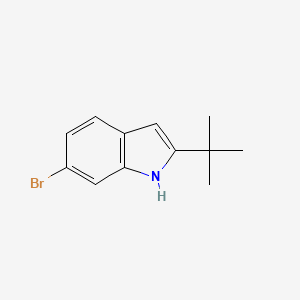
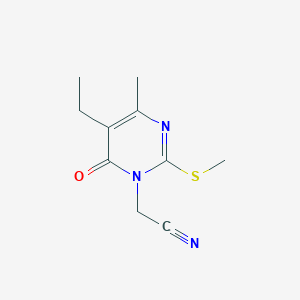
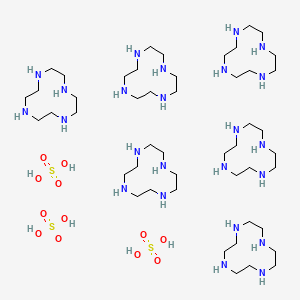
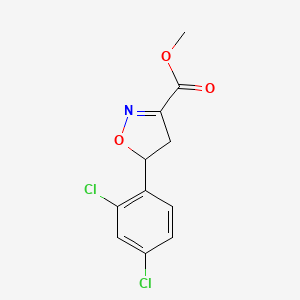
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
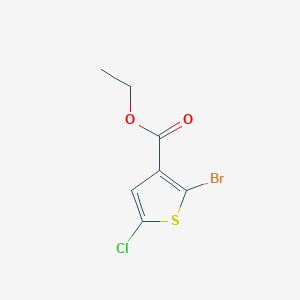

![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
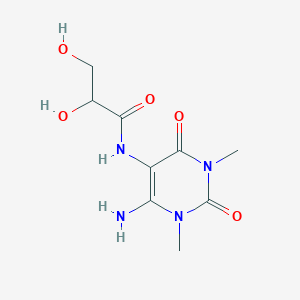
![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

